![molecular formula C20H28O3 B593469 ent-17-Hydroxykaura-9(11),15-dien-19-oic acid CAS No. 1588516-88-4](/img/structure/B593469.png)
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“ent-17-Hydroxykaura-9(11),15-dien-19-oic acid” is a natural compound extracted from the herbs of Wedelia trilobata . It belongs to the chemical family of Diterpenoids . The IUPAC name for this compound is "14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid" .
Molecular Structure Analysis
The molecular formula of “ent-17-Hydroxykaura-9(11),15-dien-19-oic acid” is C20H28O3 . Its molecular weight is 316.44 . The InChI Key is DHJHHWUTSBRYMY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “ent-17-Hydroxykaura-9(11),15-dien-19-oic acid” include its molecular formula (C20H28O3), molecular weight (316.44), and InChI Key (DHJHHWUTSBRYMY-UHFFFAOYSA-N) . It appears as a powder .Scientific Research Applications
Biotransformation by Fungi : Research shows that this compound, when incubated with the fungus Fusarium fujikuroi, produces several metabolites including a 3β,6β-dihydroxy derivative and a 19-nor compound with a 4,18-double bond. These findings indicate the potential for fungi to transform this compound into various derivatives with different properties (Fraga et al., 2013).
Synthesis from Natural Diterpenoids : A study on the synthesis of natural diterpenoids starting from ent-kaur-16-en-19-oic acid, a closely related compound, suggests the possibility of creating derivatives of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid with various biological activities, such as anti-HIV, anti-cancer, and anti-Alzheimer properties (Morarescu et al., 2020).
Cytotoxic Activities : Compounds isolated from the herbs of Wedelia prostrata, including variants of ent-kaurane diterpenes, have shown cytotoxic activities in human hepatocellular carcinoma HepG2 cells. This suggests the potential of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in cancer research (Wu et al., 2016).
Microbial Transformation : Another study demonstrates the microbial transformation of ent-kaur-16-en-19-oic acid by R. stolonifer, resulting in metabolites through hydroxylation and hydroxylation/dehydrogenation processes. This highlights the compound's potential for chemical modification and creation of new derivatives (Silva et al., 1999).
Isolation from Plant Sources : The compound has been isolated from various plant sources, indicating its natural occurrence and potential for extraction and use in research. For instance, it has been isolated from the roots of Aralia melanocarpa, showing cytotoxicity in cancer cell lines (Jiang et al., 2016).
Safety And Hazards
Future Directions
The future directions for “ent-17-Hydroxykaura-9(11),15-dien-19-oic acid” could involve further exploration of its potential biological activities and applications. For instance, related compounds have shown cytotoxicity against human colon, breast, and prostate tumor cells , suggesting potential for cancer research.
properties
IUPAC Name |
14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h5,11,13,15,21H,3-4,6-10,12H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJHHWUTSBRYMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C4)CO)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.